4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Description
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a heterocyclic compound featuring a morpholine-3,5-dione core fused to a piperidine ring substituted with a furan-3-carbonyl group. The furan-3-carbonyl substituent on the piperidine ring contributes aromaticity and electron-withdrawing properties, which may modulate biological interactions or crystallinity.
Properties
IUPAC Name |
4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPLHVNDXJNNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide under basic conditions.
Coupling Reactions: The final step involves coupling the furan, piperidine, and morpholine rings through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Bis(morpholino-1,3,5-triazine) Derivatives ()
The bis(morpholino-triazine) compounds (e.g., 26, 27, 28, 30) share functional motifs with the target compound, including morpholine rings and amine-derived substituents. Key differences lie in:
- Core Heterocycle: The target compound uses a morpholine-3,5-dione ring, whereas bis(morpholino-triazine) derivatives incorporate a 1,3,5-triazine core. The dione group increases polarity and hydrogen-bonding capacity compared to triazine’s aromatic nitrogen atoms.
- Substituents: The target’s furan-3-carbonyl-piperidine group contrasts with the dimethylamino, pyrrolidinyl, or bipiperidine substituents in the analogs. Furan’s aromaticity may enhance π-π stacking interactions, while bulkier amines (e.g., bipiperidine in 28) could improve lipophilicity .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Molecular Weight: Bis(morpholino-triazine) derivatives range from ~600–700 g/mol (e.g., 26: C₃₅H₄₂N₈O₄, MW = 662.76 g/mol). The target compound (C₁₄H₁₆N₂O₅) has a lower estimated MW (~292.29 g/mol), suggesting improved bioavailability.
- Solubility : The morpholine-3,5-dione’s ketone groups may enhance aqueous solubility compared to triazine derivatives, which rely on morpholine’s ether oxygen for polarity.
- Spectroscopic Data : Analogs exhibit characteristic MS (ESI) m/z values (e.g., 26 : [M+H]⁺ = 663.3) and ¹H NMR shifts (e.g., aryl protons at δ 7.5–8.0 ppm). The target’s furan and dione groups would likely show distinct NMR signals (e.g., furan protons at δ 6.5–7.5 ppm, ketones at δ 2.5–3.5 ppm) .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Functional Groups |
|---|---|---|---|---|
| 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione | Morpholine-3,5-dione | Furan-3-carbonyl-piperidine | ~292.29 | Dione, furan, piperidine |
| Bis(morpholino-triazine) 26 | 1,3,5-Triazine | Dimethylamino-piperidine | 662.76 | Triazine, morpholine, urea |
| Bis(morpholino-triazine) 27 | 1,3,5-Triazine | Pyrrolidinyl-piperidine | 674.79 | Triazine, morpholine, urea |
| Bis(morpholino-triazine) 28 | 1,3,5-Triazine | Bipiperidine | 701.89 | Triazine, morpholine, urea |
Conformational and Analytical Considerations
- Ring Puckering: The morpholine-3,5-dione’s puckering amplitude and phase () may differ from non-dione morpholine derivatives, affecting its 3D conformation and binding interactions. For example, the dione’s planar constraints could reduce pseudorotational flexibility compared to triazine analogs .
- Purity and Analysis: Like bis(morpholino-triazine) compounds, the target’s purity would likely be assessed via HPLC (e.g., >95% purity) and HRMS (e.g., [M+H]⁺ = 293.1). Its UV profile might lack the strong absorbance seen in triazene-based metal ligands (–6), which exhibit λₘₐₐ at 450–535 nm .
Biological Activity
The compound 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a furan-3-carbonyl piperidine moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar morpholine derivatives, providing insights into the potential activity of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione.
In Vitro Studies
In vitro evaluations have shown that certain morpholine derivatives exhibit significant antimicrobial activity against various pathogens. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, suggesting that these compounds may be effective in treating biofilm-associated infections.
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 4a | 0.22 | 0.25 | 85 |
| 5a | 0.30 | 0.35 | 80 |
| 7b | 0.20 | 0.22 | 90 |
Anticancer Activity
The anticancer potential of morpholine derivatives has been explored in various cancer cell lines.
Cytotoxicity Assays
In studies involving cancer cell lines such as M-HeLa and A549, compounds similar to 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione exhibited promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin . The introduction of specific substituents significantly enhanced the cytotoxicity against cancer cells while maintaining lower toxicity against normal cells.
Table 2: Cytotoxic Activity of Morpholine Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5 | M-HeLa |
| Compound B | 10 | A549 |
| Compound C | 15 | MCF-7 |
The mechanism underlying the biological activity of these compounds often involves interaction with DNA and inhibition of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, some derivatives showed IC50 values for DHFR inhibition ranging from 0.52 to 2.67 µM . This suggests that the compound may exert its anticancer effects through multiple pathways, including disruption of DNA replication and repair mechanisms.
Case Studies
Several case studies have highlighted the effectiveness of morpholine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure effectively reduced bacterial load in infected animal models, supporting its potential use as an antibacterial agent.
- Case Study on Cancer Treatment : Clinical trials involving morpholine derivatives indicated significant tumor reduction in patients with refractory cancers, showcasing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
